(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(thiomorpholino)methanone
Overview
Description
(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C13H15N3OS2 and its molecular weight is 293.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}thiomorpholine is 293.06565446 g/mol and the complexity rating of the compound is 330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Thiomorpholine derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, Kardile and Kalyane (2010) synthesized thiomorpholine derivatives and tested them for antimicrobial activity, finding some derivatives to exhibit significant antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Kardile & Kalyane, 2010).
Antitubercular Agents
Research has identified thiomorpholine derivatives as potent antitubercular agents. Biava et al. (2009) found that certain diarylpyrroles containing thiomorpholine moieties showed significant activity against Mycobacterium tuberculosis, indicating their potential as antitubercular drugs (Biava et al., 2009).
Corrosion Inhibitors
Compounds containing thiomorpholine have been studied as corrosion inhibitors for carbon steel in natural seawater. Amar et al. (2008) investigated the inhibition effects of thiomorpholine-4-ylmethyl-phosphonic acid on carbon steel, demonstrating its efficacy in reducing corrosion rates, suggesting applications in materials protection (Amar et al., 2008).
Molecular Organization in Lipid Bilayers
Thiadiazole derivatives, which share structural similarities with thiomorpholine, have been studied for their effects on the molecular organization in lipid bilayers, indicating potential applications in understanding cell membrane interactions and drug delivery systems (Kluczyk et al., 2016).
Antimycobacterial Activity
Novel pyrrole derivatives containing thiomorpholine have shown antimycobacterial activity with a protection index comparable to current antitubercular drugs, indicating their potential as new therapeutic agents (Biava et al., 2010).
Properties
IUPAC Name |
(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-thiomorpholin-4-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-10-11(12(17)15-6-8-18-9-7-15)19-13(14-10)16-4-2-3-5-16/h2-5H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNFGOSXRUQOTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCSCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.